molecular formula C7H15ClFN B1492268 (2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride CAS No. 2097980-25-9

(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride

Cat. No.: B1492268
CAS No.: 2097980-25-9
M. Wt: 167.65 g/mol
InChI Key: LVTOETRWOPPQPG-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C_8H_15FNCl. It is a derivative of amphetamine and is known for its potential use in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound has garnered interest in scientific research due to its unique structure and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-fluorobutane as the starting material.

  • Formation of the Alkene: The 2-fluorobutane undergoes a dehydrohalogenation reaction to form 2-fluoropentene.

  • Methylation: The 2-fluoropentene is then methylated using methyl iodide to form 2-fluoro-4-methylpent-4-en-1-yl methyl ether.

  • Amination: The ether is subsequently converted to the corresponding amine through amination using ammonia or an amine source.

  • Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alkene derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN_3) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, carboxylic acids.

  • Reduction Products: Amines, alkenes.

  • Substitution Products: Various fluorinated derivatives.

Scientific Research Applications

(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

  • Medicine: It is investigated for its potential use in treating ADHD and other neurological disorders.

  • Industry: The compound may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism by which (2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride exerts its effects involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, which are associated with improved attention and focus. The molecular targets and pathways involved include the dopamine transporter (DAT) and norepinephrine transporter (NET).

Comparison with Similar Compounds

  • Methylphenidate (Ritalin)

  • Dextroamphetamine

  • Amphetamine

Properties

IUPAC Name

2-fluoro-N,4-dimethylpent-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c1-6(2)4-7(8)5-9-3;/h7,9H,1,4-5H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTOETRWOPPQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride
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(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride
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(2-Fluoro-4-methylpent-4-en-1-yl)(methyl)amine hydrochloride

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